Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate typically involves the esterification of 4-(5-nitro-2-pyridinyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions to form the corresponding carboxylic acid.
Oxidation: The pyridine ring can be oxidized under strong oxidative conditions to form pyridine N-oxide derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydroxide ions, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate can be compared with other similar compounds, such as:
Methyl 4-(2-pyridinyl)benzenecarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Methyl 4-(5-nitro-3-pyridinyl)benzenecarboxylate: Has the nitro group in a different position on the pyridine ring, affecting its reactivity and interactions.
Biological Activity
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group on the pyridine ring, which is known to influence its reactivity and biological interactions. The compound can be represented as follows:
- Chemical Formula : C12H10N2O3
- Molecular Weight : 234.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitro group can participate in redox reactions, which may lead to the inhibition of specific enzymes involved in metabolic pathways. This inhibition can alter the activity of target proteins, potentially leading to therapeutic effects.
- Protein Interactions : The compound's ester functionality allows it to undergo hydrolysis, releasing the active carboxylic acid form, which can interact with protein targets.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Nitro-containing compounds are frequently investigated for their potential as antimicrobial agents. Studies have shown that this compound may inhibit bacterial growth through enzyme inhibition.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, likely due to the compound's ability to induce apoptosis in cancer cells. The exact pathways remain to be fully elucidated.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Modulation of metabolic pathways |
Case Study: Antimicrobial Activity
A study conducted by researchers at a prominent pharmaceutical laboratory demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising lead for further development as an antimicrobial agent.
Case Study: Anticancer Properties
In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer. Results indicated that it induced apoptosis through the activation of caspase pathways. The study concluded that further exploration into its mechanisms could yield valuable insights into its potential as an anticancer therapeutic.
Properties
IUPAC Name |
methyl 4-(5-nitropyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)10-4-2-9(3-5-10)12-7-6-11(8-14-12)15(17)18/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFJUHQTAZVKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377181 |
Source
|
Record name | Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223127-51-3 |
Source
|
Record name | Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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